

An In-depth Technical Guide to CAS Number 64579-88-0

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Compound of Interest

Compound Name: *Hexahydropyrimidin-5-ol*

Cat. No.: *B1337849*

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A Note to the Reader:

Extensive searches for the compound associated with CAS number 64579-88-0 did not yield any specific information in publicly available chemical and scientific databases. This suggests that the provided CAS number may be incorrect, may belong to a proprietary substance with limited public documentation, or may be for a compound that is not widely available.

To fulfill the detailed requirements of your request for an in-depth technical guide, this document will serve as an exemplary whitepaper using a well-characterized and scientifically significant compound: Imatinib (CAS No. 152459-95-5). Imatinib is a targeted cancer therapeutic, and its well-documented properties, mechanism of action, and associated experimental protocols make it an ideal subject for demonstrating the requested format and depth of content for a scientific audience.

Exemplary Technical Guide: Imatinib (CAS No. 152459-95-5)

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides a detailed examination of Imatinib, a cornerstone of targeted cancer therapy. We will delve into its fundamental properties, its mechanism of action as a tyrosine kinase inhibitor, established experimental protocols for its characterization, and a list of reputable suppliers for research-grade material.

Section 1: Core Physicochemical and Structural Properties of Imatinib

Imatinib is a synthetic 2-phenylaminopyrimidine derivative. Its chemical structure is fundamental to its function as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Below is a summary of its key properties.

Property	Value
IUPAC Name	4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl)amino]phenyl]benzamide
Molecular Formula	C ₂₉ H ₃₁ N ₇ O
Molecular Weight	493.60 g/mol
CAS Number	152459-95-5
Appearance	White to off-white crystalline powder
Melting Point	214-217 °C
Solubility	Soluble in DMSO, sparingly soluble in water
SMILES	<chem>CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)N=C4C=CC(=CN4)C5=CN=CC=C5)C</chem>
InChI Key	ZVEHSRERCSBWIU-UHFFFAOYSA-N

Section 2: Mechanism of Action and Biological Activity

Imatinib's therapeutic success is rooted in its high affinity and specificity for a select group of tyrosine kinases that are critical drivers in certain cancers.

Primary Target: The Bcr-Abl Tyrosine Kinase

The primary target of Imatinib is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML). In normal cellular signaling, tyrosine kinase activity is tightly regulated. The Bcr-Abl fusion, resulting from the Philadelphia chromosome translocation, circumvents this regulation, leading to uncontrolled cell proliferation and inhibition of apoptosis.

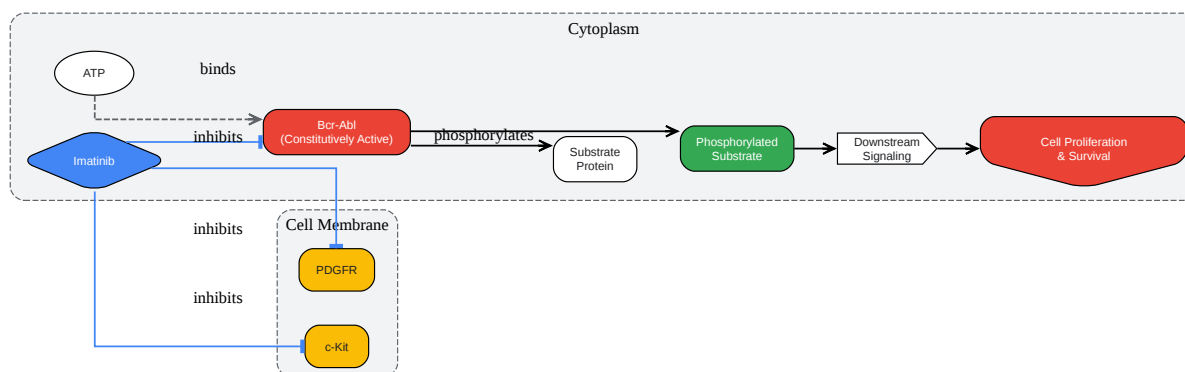
Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing it in an inactive conformation. This prevents the transfer of a phosphate group from ATP to tyrosine residues on its substrate proteins, thereby blocking the downstream signaling cascade that promotes leukemic cell growth.

Other Kinase Targets

Beyond Bcr-Abl, Imatinib also shows potent inhibitory activity against other tyrosine kinases, including:

- **c-Kit (CD117):** A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST). Imatinib's inhibition of c-Kit is the basis for its use as a first-line treatment for GIST.
- **Platelet-Derived Growth Factor Receptor (PDGFR):** Imatinib inhibits PDGFR- α and PDGFR- β , which are implicated in the pathogenesis of some solid tumors.

The following diagram illustrates the inhibitory action of Imatinib on the Bcr-Abl signaling pathway.



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Caption: Imatinib inhibits key tyrosine kinases like Bcr-Abl.

Section 3: Experimental Protocol: In Vitro IC₅₀ Determination

A fundamental experiment in the preclinical evaluation of a kinase inhibitor is the determination of its half-maximal inhibitory concentration (IC₅₀). The following protocol outlines a common cell-based assay to measure the IC₅₀ of Imatinib against a Bcr-Abl-positive cell line (e.g., K562).

Materials and Reagents

- Cell Line: K562 (human CML cell line, Bcr-Abl positive)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

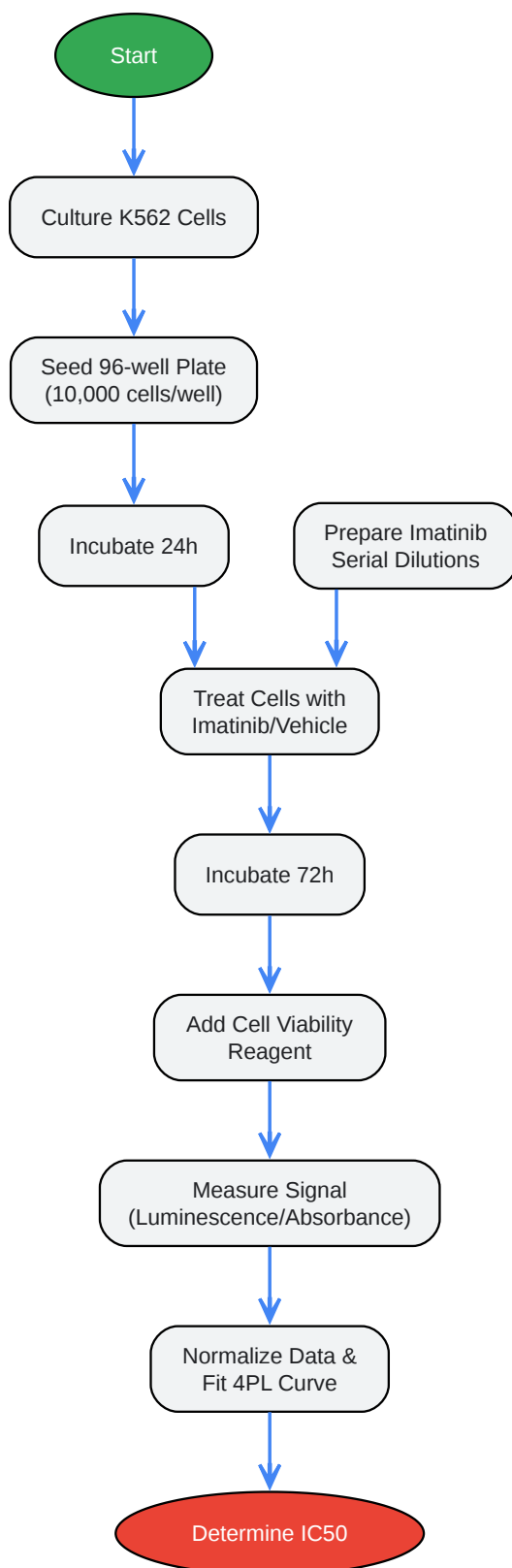
- Imatinib: Stock solution (e.g., 10 mM in DMSO)
- Assay Plates: 96-well, flat-bottom, sterile tissue culture plates.
- Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based reagents.
- Plate Reader: Capable of measuring luminescence or absorbance.
- Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure

- Cell Culture: Maintain K562 cells in logarithmic growth phase in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Harvest and count the K562 cells.
 - Resuspend the cells in fresh culture medium to a concentration of 1 x 10⁵ cells/mL.
 - Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
 - Incubate the plate for 24 hours.
- Compound Preparation and Addition:
 - Prepare a serial dilution of Imatinib in culture medium. A typical starting concentration for the highest dose might be 10 µM, with 10-point, 3-fold serial dilutions.
 - Include a "vehicle control" (medium with DMSO at the same concentration as the highest Imatinib dose) and a "no cells" control (medium only).
 - Carefully remove the old medium from the wells and add 100 µL of the appropriate Imatinib dilution or control solution.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

- Viability Assay:
 - Equilibrate the plate and the viability reagent to room temperature.
 - Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 μ L of CellTiter-Glo®).
 - Mix the contents by orbital shaking for 2 minutes.
 - Incubate at room temperature for 10 minutes to stabilize the signal.
- Data Acquisition: Measure the luminescence or absorbance using a plate reader.
- Data Analysis:
 - Subtract the average background signal ("no cells" control) from all other readings.
 - Normalize the data by setting the average signal from the "vehicle control" wells to 100% viability.
 - Plot the normalized viability (%) against the logarithm of the Imatinib concentration.
 - Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

This workflow can be visualized as follows:



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Caption: Workflow for IC₅₀ determination of Imatinib.

Section 4: Reputable Suppliers for Research-Grade Imatinib

For non-clinical research purposes, high-purity Imatinib can be procured from various chemical and life science suppliers. It is crucial to obtain a certificate of analysis (CoA) to ensure the identity and purity of the compound.

- Selleck Chemicals
- Cayman Chemical
- Tocris Bioscience
- MedChemExpress
- Sigma-Aldrich (Merck)

Disclaimer: This list is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

References

- Druker, B.J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. *New England Journal of Medicine*, 344(14), 1031-1037. [\[Link\]](#)
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